molecular formula C6H4OS5 B11713247 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- CAS No. 129993-53-9

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-

Katalognummer: B11713247
CAS-Nummer: 129993-53-9
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: MFRWFNJNFMWPJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- is a heterocyclic compound containing sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- can be achieved through a 1,8-diketone ring formation reaction. This method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure . The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- has several scientific research applications:

Wirkmechanismus

The mechanism by which 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, its heterocyclic structure allows it to participate in various chemical reactions, influencing its behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- is unique due to its specific ring structure and the presence of sulfur atoms, which impart distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the field of organic electronics.

Eigenschaften

CAS-Nummer

129993-53-9

Molekularformel

C6H4OS5

Molekulargewicht

252.4 g/mol

IUPAC-Name

2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one

InChI

InChI=1S/C6H4OS5/c7-3-1-9-4-5(10-2-3)12-6(8)11-4/h1-2H2

InChI-Schlüssel

MFRWFNJNFMWPJJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)CSC2=C(S1)SC(=S)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.